3,4-Dimethoxybenzophenone chemical structure and properties
3,4-Dimethoxybenzophenone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzophenone is a substituted benzophenone that serves as a valuable intermediate and building block in organic synthesis. Its chemical structure, featuring a benzoyl group attached to a dimethoxy-substituted phenyl ring, imparts unique properties that are leveraged in various scientific and industrial applications, including the synthesis of pharmaceutical compounds and advanced materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its relevance to drug discovery and development.
Chemical Structure and Identification
3,4-Dimethoxybenzophenone, also known as (3,4-dimethoxyphenyl)(phenyl)methanone, is an aromatic ketone.[1][2] Its structure consists of a central carbonyl group bonded to a phenyl group and a 3,4-dimethoxyphenyl group. The presence of the two methoxy groups on one of the phenyl rings significantly influences its electronic properties and reactivity.
Key Identifiers:
-
SMILES: COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC[1]
Caption: Chemical structure of 3,4-Dimethoxybenzophenone.
Physicochemical Properties
3,4-Dimethoxybenzophenone is typically a white to off-white crystalline powder.[4][6] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white powder/solid | [4][5][6] |
| Melting Point | 52-57 °C or 103-104 °C | [4][5] |
| Boiling Point | 235 °C at 20 Torr | [5] |
| Solubility | Soluble in organic solvents | [4] |
| Density (Predicted) | 1.123 ± 0.06 g/cm³ | [5] |
Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.
Synthesis of 3,4-Dimethoxybenzophenone
A common and effective method for the synthesis of 3,4-Dimethoxybenzophenone is through a Friedel-Crafts acylation reaction. This involves the reaction of veratrole (1,2-dimethoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.[7]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)[7]
-
Dichloromethane (DCM) or 1,1,2,2-tetrachloroethane (TCE) as solvent[7]
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution[7]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole in the chosen solvent (e.g., TCE).[7]
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride or iron(III) chloride to the stirred solution.[7]
-
Add benzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).[8]
-
Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3,4-Dimethoxybenzophenone.[7][9]
Caption: Generalized workflow for the synthesis of 3,4-Dimethoxybenzophenone.
Spectroscopic Data
The structure of 3,4-Dimethoxybenzophenone can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy groups.
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[2]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1650-1700 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 242, corresponding to the molecular weight of the compound. A significant fragment ion is often observed at m/z 165.[2]
Applications in Research and Drug Development
3,4-Dimethoxybenzophenone is a versatile compound with applications in several areas of research and industry.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] The benzophenone scaffold is present in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[10] The dimethoxy substitution pattern can be crucial for modulating the biological activity and pharmacokinetic properties of the final drug candidates.[11]
-
UV Filter and Photostabilizer: Benzophenone derivatives are known for their ability to absorb UV radiation, making them useful as UV filters in sunscreens and as photostabilizers in plastics and coatings to prevent degradation from sun exposure.[4]
-
Synthesis of Advanced Materials: This compound is also utilized in the synthesis of polymers and coatings, where it can enhance durability and resistance to photodegradation.[4]
Safety and Handling
3,4-Dimethoxybenzophenone should be handled in a well-ventilated area, preferably in a chemical fume hood.[12] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[13][14] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of accidental contact, rinse the affected area with plenty of water.[13] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[5][13]
Conclusion
3,4-Dimethoxybenzophenone is a chemically significant compound with a well-defined structure and a range of useful properties. Its synthesis via Friedel-Crafts acylation is a standard and reliable method. The versatility of this molecule as a synthetic intermediate, particularly in the pharmaceutical industry, underscores its importance in the development of new therapeutic agents. A thorough understanding of its properties and reactivity is essential for researchers and scientists working in organic synthesis and drug discovery.
References
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Hong Jin. (n.d.). 3,4-Dimethoxybenzophenone CAS 4038-14-6 99% Factory. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxybenzophenone. PubChem Compound Database. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4'-dimethoxy-4-methylbenzophenone. Retrieved from [Link]
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Automated Topology Builder & Repository. (n.d.). 3,4-Dimethoxybenzophenone | C15H14O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
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National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved from [Link]
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